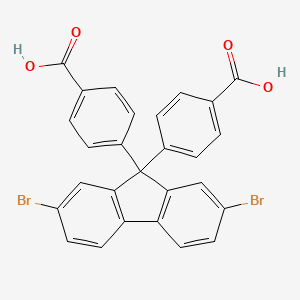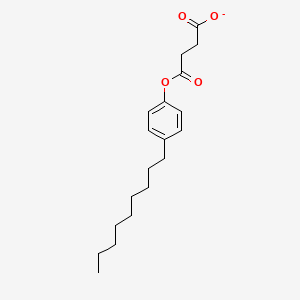![molecular formula C17H12F9N B14220216 N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine CAS No. 821777-57-5](/img/structure/B14220216.png)
N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine is a synthetic organic compound characterized by the presence of trifluoroethyl and trifluoromethyl groups attached to a biphenyl amine structure. Compounds with such fluorinated groups are often of interest due to their unique chemical properties, including high thermal stability and resistance to metabolic degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)biphenyl and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoroethyl groups. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorination on chemical reactivity and stability.
Biology
In biological research, fluorinated compounds are often used to probe enzyme mechanisms and metabolic pathways. The resistance of fluorinated groups to metabolic degradation makes them useful in studying long-term biological processes.
Medicine
In medicine, compounds with trifluoroethyl and trifluoromethyl groups are investigated for their potential as pharmaceuticals. These groups can enhance the bioavailability and metabolic stability of drug candidates.
Industry
Industrially, N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine may be used in the production of specialty chemicals, including agrochemicals and materials with unique properties such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2,2,2-trifluoroethyl)-4-aminobiphenyl: Similar structure but lacks the trifluoromethyl group.
N,N-Bis(2,2,2-trifluoroethyl)-2-aminobiphenyl: Similar structure but with the amine group in a different position.
Uniqueness
N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine is unique due to the presence of both trifluoroethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability and resistance to metabolic degradation, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
821777-57-5 |
|---|---|
Molekularformel |
C17H12F9N |
Molekulargewicht |
401.27 g/mol |
IUPAC-Name |
4-phenyl-N,N-bis(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C17H12F9N/c18-15(19,20)9-27(10-16(21,22)23)12-6-7-13(11-4-2-1-3-5-11)14(8-12)17(24,25)26/h1-8H,9-10H2 |
InChI-Schlüssel |
RYDBZDOWMRPORX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)N(CC(F)(F)F)CC(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine](/img/structure/B14220135.png)

![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14220140.png)
![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)
![5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride](/img/structure/B14220149.png)


![3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14220164.png)
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate](/img/structure/B14220177.png)

![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)
![3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine](/img/structure/B14220203.png)

![{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14220209.png)
